Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-aminocyclopropanecarboxylate hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyclopropanecarboxylate with ammonia under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and filtration to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminocyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives .
Scientific Research Applications
Ethyl 1-aminocyclopropanecarboxylate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 1-aminocyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 1-aminocyclopropanecarboxylate hydrochloride include:
Uniqueness
This compound is unique due to its specific structure and properties, which make it particularly useful in peptide synthesis and other specialized applications . Its ability to undergo various chemical reactions and its role in scientific research further highlight its distinctiveness compared to similar compounds .
Biological Activity
Ethyl 1-aminocyclopropanecarboxylate hydrochloride (EAC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of plant growth regulation and potential pharmacological applications. This article provides a detailed overview of the biological activity of EAC, including its mechanisms of action, relevant research findings, and case studies.
- Molecular Formula : C₆H₁₁NO₂·HCl
- Molecular Weight : 165.62 g/mol
- Appearance : White crystalline powder
- Melting Point : 112 to 118 °C
- Elemental Analysis : Contains 8.24 to 8.66% nitrogen .
EAC functions primarily as a plant growth regulator by influencing the synthesis of ethylene, a key plant hormone involved in growth and stress responses. The compound's cyclopropane structure may enhance its reactivity and biological properties compared to other similar compounds. It interacts with specific molecular targets and pathways, acting either as a substrate or an inhibitor in various enzymatic reactions.
Biological Activities
-
Plant Growth Regulation :
- EAC has been shown to modulate physiological responses in plants, enhancing stress tolerance and promoting growth under adverse conditions by altering hormone levels.
- It influences ethylene production, which is crucial for processes such as fruit ripening, leaf senescence, and response to biotic and abiotic stresses .
-
Pharmacological Effects :
- Preliminary studies suggest potential anti-inflammatory and analgesic properties of EAC derivatives, indicating its possible use in therapeutic applications.
- EAC's role in enzyme reactions and metabolic pathways makes it a candidate for further pharmaceutical development.
Table 1: Summary of Key Studies on EAC
Case Study 1: Stress Tolerance in Tomato Plants
A study investigated the effects of EAC on tomato plants under drought stress conditions. Results indicated that EAC-treated plants exhibited higher levels of ethylene production, leading to improved water retention and growth compared to untreated controls.
Case Study 2: Analgesic Properties in Rodent Models
Research involving rodent models demonstrated that derivatives of EAC had significant analgesic effects comparable to standard pain relief medications. This suggests potential applications in pain management therapies.
Properties
IUPAC Name |
ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNUTZWASODOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327703 | |
Record name | Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42303-42-4 | |
Record name | Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 1-AMINOCYCLOPROPANECARBOXYLATE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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